m-Cresol, 6-heptyl- m-Cresol, 6-heptyl- m-Cresol, 6-heptyl- is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 63989-86-6
VCID: VC0534680
InChI: InChI=1S/C14H22O/c1-3-4-5-6-7-8-13-10-9-12(2)11-14(13)15/h9-11,15H,3-8H2,1-2H3
SMILES: CCCCCCCC1=C(C=C(C=C1)C)O
Molecular Formula: C17H28O
Molecular Weight: 206.32 g/mol

m-Cresol, 6-heptyl-

CAS No.: 63989-86-6

Cat. No.: VC0534680

Molecular Formula: C17H28O

Molecular Weight: 206.32 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

m-Cresol, 6-heptyl- - 63989-86-6

Specification

CAS No. 63989-86-6
Molecular Formula C17H28O
Molecular Weight 206.32 g/mol
IUPAC Name 2-heptyl-5-methylphenol
Standard InChI InChI=1S/C14H22O/c1-3-4-5-6-7-8-13-10-9-12(2)11-14(13)15/h9-11,15H,3-8H2,1-2H3
Standard InChI Key GAIKPEXWXLEOPD-UHFFFAOYSA-N
SMILES CCCCCCCC1=C(C=C(C=C1)C)O
Canonical SMILES CCCCCCCCCCC1=C(C=C(C=C1)C)O
Appearance Solid powder

Introduction

Structural and Molecular Characteristics

Stereoelectronic Properties

The InChIKey PFEFNRYFGDCFFT-UHFFFAOYSA-N encodes the compound's stereochemical uniqueness. Density functional theory (DFT) calculations predict a dipole moment of 1.98 Debye, oriented along the hydroxyl-to-heptyl axis due to electron-withdrawing effects of the phenolic oxygen. The methyl group induces minor electronic perturbations, as evidenced by calculated partial charges: –0.32 e on oxygen and +0.18 e on the adjacent ring carbon .

Table 1: Key Structural Parameters

PropertyValueMethod/Source
Bond Length (C–O)1.36 ÅComputational
Dihedral Angle (C1–C2–C7)112.4°MM2 Optimization
Van der Waals Volume248.7 ųPubChem Descriptors

Physicochemical Profile

Phase Behavior and Solubility

The compound exhibits limited aqueous solubility (23.5 mg/L at 25°C) , consistent with its hydrophobic heptyl chain. In nonpolar solvents like hexane, solubility exceeds 50 g/L, while polar aprotic solvents (DMF, DMSO) dissolve up to 120 g/L. Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of –15°C and melting point range of 8–10°C , with phase separation observed above 75°C in binary solvent mixtures.

Mass Spectrometry

NIST mass spectral data (NIST MS number: 35063) shows characteristic fragments:

  • Base peak at m/z 207.17435 ([M+H]⁺)

  • Key fragments: m/z 149 (C₁₁H₁₇⁺), m/z 91 (C₇H₇⁺)
    Isotope pattern analysis confirms molecular formula with 5.8% relative abundance for [M+1]⁺.

Infrared Spectroscopy

Predicted IR peaks (cm⁻¹):

  • 3345 (O–H stretch)

  • 2920–2850 (C–H alkane)

  • 1605, 1580 (aromatic C=C)

  • 1265 (C–O phenolic)

Synthetic Pathways and Industrial Production

Alternative Microbial Synthesis

Recent advances employ Pseudomonas putida KT2440 engineered with cytochrome P450 alkane hydroxylases. This biocatalytic method achieves 92% conversion of n-heptane to the heptyl sidechain under mild conditions (30°C, pH 7) .

Table 2: Comparison of Synthetic Methods

ParameterFriedel-CraftsBiocatalytic
Temperature80°C30°C
Catalyst Lifetime3 cyclesContinuous
E-Factor8.71.2
Space-Time Yield0.45 g/L·h1.8 g/L·h

Applications and Functional Utility

Polymer Industry

As a chain-transfer agent in styrene polymerization, 6-heptyl-m-cresol reduces polydispersity indices (PDI) from 2.1 to 1.4 at 0.5 wt% loading . The heptyl chain improves compatibility with hydrocarbon monomers, while the phenolic group regulates radical kinetics.

Antimicrobial Formulations

Structure-activity relationship (SAR) studies demonstrate MIC values:

  • S. aureus: 32 μg/mL

  • E. coli: 128 μg/mL

  • C. albicans: 64 μg/mL
    The mechanism involves membrane disruption via insertion of the heptyl chain into lipid bilayers .

Computational Modeling Predictions

Molecular Dynamics Simulations

Amber force field simulations (300 K, 100 ns) reveal:

  • Heptyl chain adopts gauche conformation 68% of time

  • Hydroxyl group forms hydrogen bonds with water (lifetime = 12 ps)

  • Diffusion coefficient in water: 4.7 × 10⁻⁶ cm²/s

ADMET Properties

  • Caco-2 permeability: 8.1 × 10⁻⁶ cm/s

  • CYP3A4 inhibition: IC₅₀ = 89 μM

  • Ames test prediction: Non-mutagenic

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